1-(4-Ethoxyphenyl)-1-propanone oxime

Overview

Description

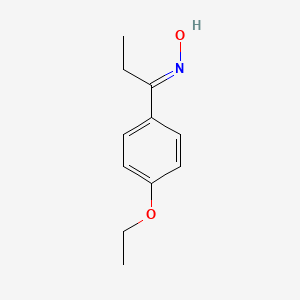

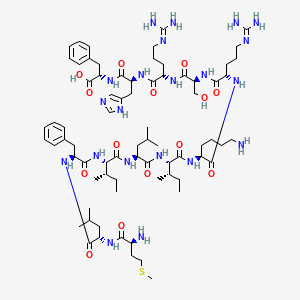

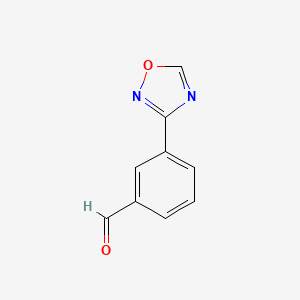

“1-(4-Ethoxyphenyl)-1-propanone oxime” is a chemical compound . It’s part of the class of compounds known as oxime ethers, which contain the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds .

Synthesis Analysis

Oxime esters, such as “1-(4-Ethoxyphenyl)-1-propanone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)-1-propanone oxime” can be viewed using Java or Javascript .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Scientific Research Applications

Oxidative Stress and Lipid Peroxidation

Research on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) provides insights into the chemistry and analysis of oxidative stress markers, relevant to understanding the broader implications of chemical reactivity and toxicity in biological systems. HNE is a significant product of lipid peroxidation, with its formation and metabolism being crucial in inflammatory situations and disease processes, highlighting the importance of chemical reactions involving oxime-like structures in health and disease (Spickett, 2013).

Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs, such as the solution-processed oxadiazole-based electron-transporting layer, underscores the relevance of ethoxy and related chemical groups in advancing materials science. These materials exhibit excellent thermal stability and enhanced luminous efficiency, demonstrating the potential of ethoxy-containing compounds in the fabrication of advanced electronic devices (Liu et al., 2015).

Nucleophilicity and Organic Reactions

The study on the nucleophilicity of oximes, involving reactions with nitrilium closo-decaborate clusters, reveals the chemical behavior and reactivity of oxime compounds in organic synthesis. This research provides valuable insights into the mechanisms and kinetics of oxime reactions, potentially guiding the development of new synthetic routes and applications for oxime derivatives (Bolotin et al., 2016).

Biodegradation and Environmental Science

The biodegradation study of gasoline oxygenates by propane-oxidizing bacteria highlights the environmental relevance of compounds with oxime-like structures. Understanding the metabolic pathways and degradation mechanisms of these substances is critical for addressing environmental pollution and developing bioremediation strategies (Steffan et al., 1997).

Metabolism Studies

Research on the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates illustrates the significance of oxime compounds in pharmacological and toxicological studies. Identifying metabolic pathways and products is essential for understanding the biological impacts of chemical compounds, including their potential therapeutic applications and toxicity risks (Coutts et al., 1976).

Mechanism of Action

Target of Action

Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache) . They are also used as intermediates for the synthesis of several pharmacological derivatives .

Mode of Action

This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . They show high reaction activities in the N–O bond cleavage involved in organic transformation .

Biochemical Pathways

Oximes are known to play a significant role in various biochemical pathways due to their diverse biological and pharmacological applications .

Pharmacokinetics

The pharmacokinetics of oximes are generally discussed in the context of their use as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Safety and Hazards

Future Directions

Oxime ethers, including “1-(4-Ethoxyphenyl)-1-propanone oxime”, are an interesting research area . They are used as building blocks in the synthesis of various heterocycles . The authors of a review on biologically active oxime ethers hope that their work will inspire scientists to take a greater interest in this group of compounds .

properties

IUPAC Name |

(NE)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPGQSCJWTLEU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640919 | |

| Record name | N-[(1E)-1-(4-Ethoxyphenyl)propylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-1-propanone oxime | |

CAS RN |

91247-25-5 | |

| Record name | N-[(1E)-1-(4-Ethoxyphenyl)propylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1629548.png)

![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)

![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)